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Compound of Interest

Compound Name: D-(+)-Cellotriose

Cat. No.: B15587152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

D-(+)-Cellotriose as an inducer of gene expression in filamentous fungi. This powerful tool is

particularly relevant for studies on cellulase and other glycoside hydrolase production, biofuel

development, and understanding fungal signaling pathways.

Introduction
D-(+)-Cellotriose, a cello-oligosaccharide, has been identified as a potent inducer of

cellulolytic gene expression in various fungal species.[1] Unlike simpler sugars like glucose,

which often cause carbon catabolite repression, cellotriose can effectively trigger the

transcriptional machinery for enzymes involved in cellulose degradation.[1][2] Understanding

and applying this induction mechanism is critical for optimizing enzyme production for industrial

applications and for elucidating the complex regulatory networks governing fungal metabolism.

In some fungi, such as Phanerochaete chrysosporium, cellotriose has been shown to be a

more potent inducer of certain cellobiohydrolase genes than cellobiose.[1][3] The induction

process is thought to involve either extracellular receptor-mediated signaling or uptake followed

by intracellular signaling, though the precise mechanisms are still under investigation.[1]

Key Applications
Induction of Cellulase and Hemicellulase Production: D-(+)-Cellotriose is a key molecule for

studying and enhancing the production of enzymes that break down plant biomass.
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Gene Discovery: By analyzing the fungal transcriptome in response to cellotriose, novel

genes and pathways involved in carbohydrate metabolism can be identified.

Drug Development: Understanding the signaling pathways triggered by cellotriose can reveal

potential targets for antifungal drugs or for engineering fungi for specific metabolic outputs.

Biofuel Research: Optimizing the enzymatic degradation of cellulosic materials is a crucial

step in the production of second-generation biofuels.

Quantitative Data Summary
The following table summarizes quantitative data on gene expression induced by D-(+)-
Cellotriose and other cello-oligosaccharides in various fungi.
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Fungal
Species

Gene(s) Inducer(s)
Fold Induction
/ Transcript
Level

Reference

Phanerochaete

chrysosporium
cel7C Cellotetraose

~2.7 x 10⁶ copies

per 10⁵ actin

transcripts

[3]

Phanerochaete

chrysosporium
cel7D Cellotriose

~1.7 x 10⁶ copies

per 10⁵ actin

transcripts

[3]

Phanerochaete

chrysosporium
cel7C, cel7D Cellobiose

Weaker induction

than cellotriose

or cellotetraose

[3]

Trichoderma

reesei
Cellulase cocktail Sophorose

High expression

levels,

comparable to

cellulose

[2][4]

Trichoderma

reesei
Cellulase cocktail

Cellobiose,

Lactose

Moderate

expression levels
[2][4]

Neurospora

crassa

Cellulolytic &

Hemicellulolytic

genes

Cellulose

Significant fold-

induction over no

carbon source

Signaling Pathways and Experimental Workflow
The induction of gene expression by D-(+)-Cellotriose is a multi-step process. The following

diagrams illustrate the proposed signaling pathway and a general experimental workflow for

studying this phenomenon.
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Proposed signaling pathway for cellotriose-induced gene expression.
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General experimental workflow for studying gene induction.
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The following are detailed protocols for inducing and analyzing gene expression in fungi using

D-(+)-Cellotriose. These protocols are generalized and may require optimization for specific

fungal species and experimental goals.

Protocol 1: Fungal Culture and Induction
Objective: To induce gene expression in a filamentous fungus using D-(+)-Cellotriose.

Materials:

Fungal strain of interest (e.g., Aspergillus niger, Trichoderma reesei)

Appropriate growth medium (e.g., Czapek-Dox for Aspergillus, Mandels' medium for

Trichoderma)[5][6]

Pre-culture carbon source (e.g., 1% w/v Glucose or Glycerol)

Induction medium (basal medium with no carbon source or a non-repressing carbon source)

D-(+)-Cellotriose solution (sterile-filtered)

Sterile shake flasks

Shaking incubator

Filtration system (e.g., Miracloth, sterile filter paper)

Sterile water

Procedure:

Inoculum Preparation: Inoculate a suitable liquid medium with fungal spores or mycelia and

incubate at the optimal temperature and shaking speed for the specific fungus until sufficient

biomass is obtained (e.g., 2-3 days).[5]

Pre-culture: Transfer the inoculum to a fresh medium containing a non-inducing, readily

metabolizable carbon source like glucose or glycerol. Grow the fungus until it reaches the

desired growth phase (e.g., early to mid-exponential phase).
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Mycelial Harvest and Transfer: Harvest the mycelia by filtration and wash thoroughly with

sterile, carbon-free medium to remove any residual pre-culture carbon source.

Induction: Resuspend the washed mycelia in the induction medium. Add D-(+)-Cellotriose to

the desired final concentration (e.g., 0.5 - 2 mM). A control flask with no added inducer

should be included.

Incubation: Incubate the flasks under the same conditions as the pre-culture. Collect

samples at various time points (e.g., 2, 4, 8, 12, 24 hours) to analyze the time course of gene

expression.

Sample Harvesting: At each time point, harvest the mycelia by filtration for RNA or protein

extraction. The supernatant can be collected for analysis of secreted proteins and enzyme

activity.

Protocol 2: Gene Expression Analysis by RT-qPCR
Objective: To quantify the transcript levels of target genes induced by D-(+)-Cellotriose.

Materials:

Harvested fungal mycelia

Liquid nitrogen

RNA extraction kit suitable for fungi

DNase I

cDNA synthesis kit

qPCR instrument

qPCR master mix

Gene-specific primers for target and reference genes (e.g., actin, GAPDH)

Procedure:
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RNA Extraction: Immediately freeze the harvested mycelia in liquid nitrogen and grind to a

fine powder. Extract total RNA using a suitable kit following the manufacturer's instructions.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis

kit.

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-

specific primers, and a suitable master mix. Include a no-template control and a no-reverse-

transcriptase control.

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to

determine the relative fold change in gene expression, normalized to the reference gene(s)

and compared to the uninduced control.

Protocol 3: Cellulase Activity Assay
Objective: To measure the activity of cellulases secreted into the culture medium.

Materials:

Culture supernatant

Substrate (e.g., Carboxymethyl cellulose (CMC) for endoglucanase, p-nitrophenyl-β-D-

cellobioside (pNPC) for cellobiohydrolase, Filter paper for total cellulase activity)

Appropriate buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

Dinitrosalicylic acid (DNS) reagent (for reducing sugar assays)

Spectrophotometer

Procedure (Example for Endoglucanase Activity):

Reaction Setup: In a microcentrifuge tube, mix the culture supernatant (appropriately diluted)

with a solution of 1% (w/v) CMC in buffer.
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Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g.,

50°C) for a defined period (e.g., 30 minutes).

Stopping the Reaction: Stop the reaction by adding DNS reagent and boiling for 5-10

minutes.

Measurement: Cool the samples to room temperature and measure the absorbance at 540

nm.

Standard Curve: Prepare a standard curve using known concentrations of glucose to

quantify the amount of reducing sugars released. One unit of enzyme activity is typically

defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under

the assay conditions.

Conclusion
D-(+)-Cellotriose is a valuable tool for inducing the expression of cellulolytic and other related

genes in fungi. The protocols and information provided here offer a solid foundation for

researchers to explore fungal gene regulation, optimize enzyme production, and advance

biotechnological applications. It is important to note that the specific responses to cellotriose

can vary between fungal species, necessitating empirical optimization of experimental

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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